N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

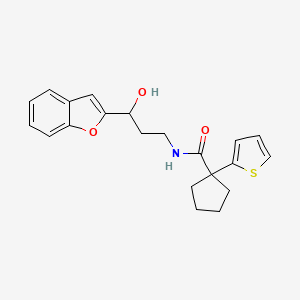

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small-molecule compound characterized by a hybrid heterocyclic framework. Its structure comprises:

- Thiophen-2-yl group: A sulfur-containing heterocycle, enhancing lipophilicity and metabolic stability.

- Cyclopentanecarboxamide backbone: A rigid carbocyclic scaffold that may influence conformational preferences and receptor binding.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c23-16(18-14-15-6-1-2-7-17(15)25-18)9-12-22-20(24)21(10-3-4-11-21)19-8-5-13-26-19/h1-2,5-8,13-14,16,23H,3-4,9-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJCDVUVEOBZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates both benzofuran and thiophene moieties. These structural components are known for their diverse biological activities, which make this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₄S |

| Molecular Weight | 315.36 g/mol |

| CAS Number | 1903764-66-8 |

The compound features a cyclopentanecarboxamide core, which contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzofuran and thiophene structures facilitate binding to these targets, which may lead to the modulation of various biological pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : It may also bind to receptors that play critical roles in neurotransmission and hormonal regulation, influencing physiological responses.

Biological Activity

Research has shown that compounds containing benzofuran and thiophene moieties exhibit a range of biological activities, including:

- Anticancer Activity : Studies have indicated that benzofuran derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective toxicity towards tumor cells while sparing normal cells .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Cytotoxicity Against Oral Tumor Cell Lines : A study evaluated the cytotoxic effects of benzofuran derivatives on human oral squamous cell lines. Results indicated significant variability in drug sensitivity among different cell lines, with some compounds inducing internucleosomal DNA fragmentation in sensitive cell lines .

- Pharmacodynamic Studies : Research on structurally related compounds has shown that they exhibit negative inotropic effects comparable to established antiarrhythmic drugs, suggesting potential applications in cardiovascular therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several thiophene- and benzofuran-containing analogs. Below is a detailed comparison based on substituent variations, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

*Hypothetical ClogP estimated via analogous compounds.

Key Findings from Structural Analysis

Impact of Heterocycle Position :

- Thiophen-2-yl derivatives (target compound, a3, b4, d) exhibit stronger π-π stacking than thiophen-3-yl analogs (e) due to better orbital alignment .

- Benzofuran-2-yl in the target compound provides greater metabolic resistance compared to naphthol groups (b4, d), which may undergo glucuronidation.

Cyclopentanecarboxamide rigidity may reduce off-target interactions compared to flexible naphthyl ethers (e).

Pharmacological Hypotheses :

- The dual heterocyclic system (benzofuran + thiophene) in the target compound suggests multitarget activity, possibly acting on serotonin or dopamine receptors.

- Thiophene sulfur may enhance blood-brain barrier penetration relative to purely oxygenated analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran-thiophene hybrid core. Key steps include:

- Cyclopentane-carboxamide formation : Coupling 1-(thiophen-2-yl)cyclopentanecarboxylic acid with 3-(benzofuran-2-yl)-3-hydroxypropylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Hydroxypropyl group introduction : Epoxide ring-opening or nucleophilic substitution under controlled pH (6–7) to preserve stereochemistry .

- Optimization : Yield improvements (≥70%) require precise temperature control (0–5°C for exothermic steps) and solvent selection (e.g., THF for solubility, DMF for polar intermediates) .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

- Methodological Answer :

- NMR : H and C NMR confirm benzofuran-thiophene connectivity and hydroxypropyl stereochemistry. Discrepancies in peak splitting (e.g., 3-hydroxypropyl protons) may indicate rotameric forms or impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for CHNOS: 367.12). Low-intensity adduct peaks (e.g., Na) require careful interpretation .

- X-ray crystallography : Resolves ambiguities in dihedral angles between benzofuran and cyclopentane moieties .

Q. What in vitro biological screening assays are suitable for initial activity profiling?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC values <10 µM suggest therapeutic potential .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

- Methodological Answer :

- Substituent variation : Compare analogs with modified benzofuran (e.g., 5-fluoro substitution) or thiophene (e.g., 3-methyl groups). Reduced activity in 5-fluoro analogs may indicate steric hindrance at target binding sites .

- Hydroxypropyl configuration : Test (R)- vs. (S)-enantiomers using chiral HPLC. A 10-fold difference in IC (e.g., (R)-enantiomer IC = 2 µM vs. (S)-enantiomer = 20 µM) highlights stereochemical dependence .

- Computational docking : Map binding poses to explain discrepancies (e.g., hydrophobic interactions with cyclopentane vs. repulsion from polar hydroxypropyl groups) .

Q. What strategies mitigate low solubility in pharmacokinetic studies?

- Methodological Answer :

- Prodrug design : Acetylate the hydroxypropyl group to enhance logP. Hydrolysis in plasma restores activity, confirmed via LC-MS stability assays .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability. In vivo studies show 3x higher AUC vs. free compound .

- Co-crystallization : Use succinic acid or nicotinamide co-formers to enhance aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .

Q. How to address conflicting data in target identification studies?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins. SDS-PAGE and MS/MS identify off-targets (e.g., HSP90 vs. intended kinase targets) .

- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to distinguish primary targets from promiscuous binding .

- CRISPR-Cas9 knockout : Validate target relevance by comparing IC in wild-type vs. knockout cell lines .

Key Research Gaps

- Mechanistic studies : Limited data on off-target effects in neuronal or metabolic pathways.

- In vivo toxicity : Long-term toxicity profiles (e.g., hepatotoxicity) remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.